molecular formula C23H18N2O3S2 B2922104 N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896027-72-8

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2922104
CAS No.: 896027-72-8
M. Wt: 434.53
InChI Key: FAHDDZYJMCOVFE-UHFFFAOYSA-N
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Description

N-(4,5-diphenylthiazol-2-yl)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C23H18N2O3S2 and its molecular weight is 434.53. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

A study by Dighe et al. (2012) explored the synthesis of novel compounds including N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide derivatives. These compounds were evaluated for their antitubercular activity against the Mycobacterium tuberculosis H37Rv strain, using Streptomycin as a standard drug for comparison. The results indicated the potential of these compounds in antitubercular applications, highlighting the relevance of benzamide derivatives in tuberculosis research Dighe et al., 2012.

Supramolecular Gelators

Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their application as new series of supramolecular gelators. The study focused on understanding the influence of methyl functionality and multiple non-covalent interactions on the gelation behavior. Notably, certain amides exhibited gelation towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration. This indicates the potential of such benzamide derivatives in the development of supramolecular structures and materials Yadav & Ballabh, 2020.

Anticancer Activity

Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives to evaluate their anticancer potential. The compounds were tested against a panel of human cancer cell lines, revealing promising anticancer activity for several derivatives. This suggests the utility of benzamide derivatives in cancer research, particularly for developing new anticancer agents Tiwari et al., 2017.

Class III Antiarrhythmic Activity

Ellingboe et al. (1992) explored the class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides. The study identified compounds with potent class III activity, devoid of effects on conduction both in vitro and in vivo. This research underscores the significance of benzamide derivatives in the development of antiarrhythmic medications Ellingboe et al., 1992.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)19-14-8-13-18(15-19)22(26)25-23-24-20(16-9-4-2-5-10-16)21(29-23)17-11-6-3-7-12-17/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHDDZYJMCOVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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